Cas no 1007186-09-5 (ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate)
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate
- SR-01000010843-1
- ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate
- F1218-1007
- AKOS024603752
- 1007186-09-5
- SR-01000010843
- (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate
-
- Inchi: 1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10-
- InChI Key: SNSDNLBRCFHEQN-UVTDQMKNSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(/C=C(/C#N)\C(=O)OCC)=CN(CCC#N)N=1
Computed Properties
- Exact Mass: 398.03784g/mol
- Monoisotopic Mass: 398.03784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 91.7Ų
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1218-1007-2μmol |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-5μmol |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-10μmol |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-20μmol |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-1mg |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-2mg |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-3mg |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-4mg |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-5mg |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1218-1007-10mg |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate |
1007186-09-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate
Professional Introduction to Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate (CAS No. 1007186-09-5)
Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate, with the CAS number 1007186-09-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activities, particularly in the context of drug discovery and development. The structural complexity of this molecule, characterized by its multiple functional groups and heterocyclic framework, makes it a subject of considerable interest for researchers exploring novel therapeutic agents.
The molecular structure of Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate consists of a pyrazole core substituted with various functional groups. The presence of a 4-bromophenyl moiety, a 2-cyanoethyl group, and a cyano group at the propenoate position contributes to its unique chemical properties. These substituents not only influence the electronic distribution within the molecule but also play a crucial role in determining its interaction with biological targets. The double bond in the propenoate moiety, specifically in the (2Z) configuration, adds another layer of complexity, affecting both the physical properties and potential reactivity of the compound.
Recent advancements in computational chemistry have enabled researchers to delve deeper into the mechanistic aspects of this compound. Molecular modeling studies have revealed that the pyrazole ring can adopt multiple conformations depending on the surrounding environment. This flexibility is critical for understanding how the molecule might bind to biological targets such as enzymes or receptors. The 4-bromophenyl group, in particular, has been identified as a key interaction point due to its ability to engage in π-stacking interactions and halogen bonding, which are known to enhance binding affinity.
In vitro studies have begun to uncover the potential pharmacological properties of Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets, suggesting its utility as a lead compound for further optimization. The cyano group has been found to modulate the electron density around the active site, potentially enhancing catalytic efficiency. Additionally, the presence of a 2-cyanoethyl group may contribute to solubility and bioavailability, which are critical factors in drug development.
The synthesis of this compound presents several challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce high-purity samples for research purposes. One particularly innovative approach involves a multi-step sequence that leverages transition metal catalysis to construct the pyrazole ring efficiently. This method not only improves yield but also minimizes unwanted byproducts, making it an attractive option for large-scale synthesis.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas due to their ability to interact with biological targets in multiple ways. The structural features of Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate make it a valuable scaffold for designing novel drugs. Researchers are exploring its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.
As our understanding of molecular interactions continues to evolve, so does our ability to design more effective drugs. The study of Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate is part of this broader effort to translate basic chemical research into tangible therapeutic benefits. By combining experimental data with computational predictions, scientists are paving the way for new generations of medications that are safer and more targeted.
The future directions for this research are promising and multifaceted. One area of focus is the development of analogs that retain or enhance the biological activity while improving pharmacokinetic properties such as metabolic stability and oral bioavailability. Another avenue is exploring derivative compounds that might exhibit synergistic effects when combined with existing treatments.
In conclusion, Ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a compelling candidate for further research and development. As scientists continue to unravel its potential applications and optimize its synthesis, this compound is poised to contribute substantially to future medical breakthroughs.
1007186-09-5 (ethyl (2Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)